molecular formula C8H13N3OS B12795057 2-amino-4-butylsulfanyl-1H-pyrimidin-6-one CAS No. 6307-45-5

2-amino-4-butylsulfanyl-1H-pyrimidin-6-one

Cat. No.: B12795057
CAS No.: 6307-45-5
M. Wt: 199.28 g/mol
InChI Key: NQOJODYDJOKULT-UHFFFAOYSA-N
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Description

NSC 41331, also known as 6H-Indeno[2,1-c]quinolin-6-one, is a synthetic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the class of indenoisoquinolines, which are known for their potential anticancer properties. The unique structure of NSC 41331 allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 41331 typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the indenoisoquinoline core structure.

    Oxidation: The intermediate product is then subjected to oxidation to introduce the quinoline moiety.

    Functional Group Modifications: Various functional group modifications are performed to achieve the desired chemical structure of NSC 41331.

Industrial Production Methods

Industrial production of NSC 41331 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

NSC 41331 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include various derivatives of NSC 41331 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: NSC 41331 is employed in studies related to cell signaling and molecular interactions.

    Medicine: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication.

    Industry: NSC 41331 is used in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

The primary mechanism of action of NSC 41331 involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication. By stabilizing the topoisomerase I-DNA cleavage complex, NSC 41331 prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

NSC 41331 is part of the indenoisoquinoline family, which includes several other compounds with similar structures and biological activities. Some of the similar compounds include:

    NSC 706744: Another indenoisoquinoline with potent topoisomerase I inhibitory activity.

    NSC 725776 (Indimitecan): Known for its enhanced stability and prolonged drug action.

    NSC 724998 (Indotecan): Exhibits differential targeting of cancer cell genomes.

Compared to these compounds, NSC 41331 is unique due to its specific molecular interactions and the stability of its topoisomerase I cleavage complexes, which contribute to its potent anticancer activity.

Properties

CAS No.

6307-45-5

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-4-butylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3OS/c1-2-3-4-13-7-5-6(12)10-8(9)11-7/h5H,2-4H2,1H3,(H3,9,10,11,12)

InChI Key

NQOJODYDJOKULT-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=O)NC(=N1)N

Origin of Product

United States

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